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Compound of Interest

Compound Name: 3-(2-furyl)benzoic Acid

Cat. No.: B1335733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and

computational protocols for the quantum chemical analysis of 3-(2-furyl)benzoic acid. This

molecule, possessing both a furan and a benzoic acid moiety, is of interest for its potential

applications in medicinal chemistry and materials science. Understanding its structural,

electronic, and spectroscopic properties at a quantum mechanical level is crucial for elucidating

its reactivity, stability, and potential biological activity. This document outlines the standard

computational methodologies, presents expected data in a structured format, and visualizes

the analytical workflow.

Experimental and Computational Methodologies
The in-silico analysis of 3-(2-furyl)benzoic acid would be conducted using Density Functional

Theory (DFT), a computational method that provides a good balance between accuracy and

computational cost for molecules of this size.

Molecular Structure Optimization and Vibrational
Analysis
The initial step involves optimizing the molecular geometry of 3-(2-furyl)benzoic acid to find its

most stable conformation (lowest energy state). This is typically performed using the B3LYP

(Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set

such as 6-311++G(d,p). The B3LYP functional is well-regarded for its ability to accurately
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predict the structural and spectral properties of organic molecules.[1] Frequency calculations

are then performed at the same level of theory to confirm that the optimized structure

corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the

theoretical vibrational spectra (FT-IR and Raman).

Electronic Properties and Spectral Analysis
Subsequent to geometry optimization, a range of electronic properties are calculated to

understand the molecule's reactivity and kinetic stability. These include the energies of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. A smaller

HOMO-LUMO gap generally suggests higher chemical reactivity.[1] The theoretical UV-Vis

spectrum is typically predicted using Time-Dependent DFT (TD-DFT) calculations, which

provide insights into the electronic transitions within the molecule.[2] Nuclear Magnetic

Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital

(GIAO) method.

The following diagram illustrates the typical computational workflow for this analysis.
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Computational workflow for quantum chemical analysis.
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Data Presentation
The following tables summarize the expected quantitative data from a comprehensive quantum

chemical analysis of 3-(2-furyl)benzoic acid. Note that these are illustrative values based on

similar compounds and not the result of a new calculation.

Optimized Geometrical Parameters
The optimized structure would reveal the planarity and relative orientations of the furan and

benzoic acid rings.

Parameter Bond/Angle Calculated Value

Bond Lengths (Å) C(aromatic)-C(aromatic) 1.39 - 1.41

C(aromatic)-C(carboxyl) ~1.48

C=O (carboxyl) ~1.21

C-O (carboxyl) ~1.35

O-H (carboxyl) ~0.97

C-O (furan) ~1.36

C=C (furan) ~1.37

C-C (furan) ~1.43

Bond Angles (°) C-C-C (aromatic) 119 - 121

O=C-O (carboxyl) ~123

C-O-C (furan) ~107

Dihedral Angle (°) Furan Ring - Benzene Ring ~20-30

Calculated Vibrational Frequencies
The theoretical vibrational spectrum provides a fingerprint of the molecule, allowing for the

identification of key functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Assignment

~3500 ν(O-H) Carboxylic acid O-H stretch

~3100 ν(C-H) Aromatic and furan C-H stretch

~1720 ν(C=O) Carboxylic acid C=O stretch

~1600, ~1450 ν(C=C)
Aromatic and furan ring

stretching

~1300 δ(O-H) In-plane O-H bend

~1250 ν(C-O) Carboxylic acid C-O stretch

~1015 Furan ring breathing

~920 γ(O-H) Out-of-plane O-H bend

Key Electronic and Quantum Chemical Parameters
These parameters are crucial for assessing the molecule's stability and reactivity.

Parameter Calculated Value (eV)

Energy of HOMO ~ -6.5

Energy of LUMO ~ -2.0

HOMO-LUMO Energy Gap (ΔE) ~ 4.5

Ionization Potential (I) ~ 6.5

Electron Affinity (A) ~ 2.0

Chemical Hardness (η) ~ 2.25

Electronegativity (χ) ~ 4.25

Electrophilicity Index (ω) ~ 4.01

Predicted Spectroscopic Data
Theoretical spectra serve as a valuable tool for interpreting experimental results.
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Spectrum Parameter Predicted Value

¹H NMR
Chemical Shift (δ, ppm) -

COOH
12.0 - 13.0

Chemical Shift (δ, ppm) -

Aromatic H
7.2 - 8.2

Chemical Shift (δ, ppm) -

Furan H
6.5 - 7.6

¹³C NMR
Chemical Shift (δ, ppm) -

COOH
168 - 172

Chemical Shift (δ, ppm) -

Aromatic C
120 - 140

Chemical Shift (δ, ppm) -

Furan C
110 - 145

UV-Vis λ_max (nm) ~280 - 320

Electronic Transition π → π*

Structure-Property Relationships and Potential
Applications
The quantum chemical data provides a foundation for understanding the molecule's behavior

and guiding its potential applications in drug development and materials science. The

relationships between the calculated properties and potential applications are visualized below.
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Quantum Chemical Properties
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Potential Applications
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Spectroscopic Signatures
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Materials Science
(Optoelectronics)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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